REACTION_CXSMILES
|
[F:1][C:2]1(F)[CH2:6][NH:5][C@@H:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3]1>C1COCC1.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1(C[C@@H](NC1)C(=O)OC)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.42 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
rinsed with additional THF (20 mL×4), and DCM (40 mL×4)
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown oil as the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified via flash silica gel chromatography (eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |